molecular formula C10H6F2N4 B1400574 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-64-4

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1400574
M. Wt: 220.18 g/mol
InChI Key: OQEKCSIECYKYSE-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile, also known as 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonyl chloride, is a heterocyclic compound composed of an amino group, a pyrazole ring, and a carbonitrile group. It is a colorless solid with a melting point of 161–163 °C and a boiling point of 200–202 °C. It is insoluble in most organic solvents, but is soluble in water. This compound has been studied for its potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Electronic and Spectral Properties Enhancement

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, investigating its interaction with fullerene molecules. The research highlighted the compound's potential in enhancing Raman activity when adsorbed with fullerene, indicating its utility in material science and spectroscopy (Biointerface Research in Applied Chemistry, 2022).

Antimicrobial and Antifungal Applications

Another research avenue includes the synthesis of novel Schiff bases using pyrazole derivatives, which exhibited significant antimicrobial activity. This indicates the compound's potential in contributing to the development of new antimicrobial agents (Heliyon, 2019).

Antiviral Activity

Research on substituted pyrazole and pyrazolopyrimidine derivatives derived from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile showed promising antiviral activity against herpes simplex virus type-1 (HSV-1), suggesting its potential in antiviral drug development (European journal of medicinal chemistry, 2009).

Green Synthesis Catalyst

A novel method for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed. This showcases the compound's role in facilitating environmentally friendly synthesis processes (Research on Chemical Intermediates, 2019).

Corrosion Inhibition

Pyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies provide insights into the compound's potential applications in protecting materials from corrosion, furthering its applicability in industrial and engineering contexts (Journal of Molecular Liquids, 2016).

properties

IUPAC Name

5-amino-1-(2,3-difluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKCSIECYKYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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